molecular formula C14H13BrN2O4S B305652 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone

Cat. No. B305652
M. Wt: 385.23 g/mol
InChI Key: GELQSVSBFNOPKO-WMZJFQQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone is a synthetic compound with potential applications in scientific research. This compound has unique properties that make it an important tool for investigating various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone is not fully understood. However, it is believed to inhibit the activity of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has several biochemical and physiological effects. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell proliferation. It has also been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that is involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This compound has also been shown to have low toxicity, making it a safe option for in vitro and in vivo studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone. One area of interest is its potential as a therapeutic agent for cancer and autoimmune disorders. Further studies are needed to determine the efficacy and safety of this compound in animal and human trials. Another area of interest is its use as a tool for investigating the role of histone deacetylases and nuclear factor-kappa B in various cellular processes. Future research can also focus on improving the solubility and bioavailability of this compound to enhance its potential applications in scientific research.
In conclusion, 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone is a synthetic compound with potential applications in scientific research. Its unique properties make it an important tool for investigating various biochemical and physiological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone involves the reaction of 6-bromo-1,3-benzodioxole-5-carbaldehyde with 2-methoxyethylamine and thiosemicarbazide in the presence of a catalyst. The resulting product is a yellow crystalline powder with a molecular weight of 428.33 g/mol.

Scientific Research Applications

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to have antiproliferative and anti-inflammatory effects, making it a promising candidate for the treatment of various diseases, including cancer and autoimmune disorders.

properties

Product Name

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone

Molecular Formula

C14H13BrN2O4S

Molecular Weight

385.23 g/mol

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(2-methoxyethyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H13BrN2O4S/c1-19-3-2-17-13(18)10(16-14(17)22)4-8-5-11-12(6-9(8)15)21-7-20-11/h4-6H,2-3,7H2,1H3,(H,16,22)/b10-4-

InChI Key

GELQSVSBFNOPKO-WMZJFQQLSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC3=C(C=C2Br)OCO3)/NC1=S

SMILES

COCCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)NC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)NC1=S

Origin of Product

United States

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